N-Butyl-6-methyl-2,3-dihydro-1H-inden-1-amine
Description
Density Functional Theory (DFT) Calculations for Energy Minimization
DFT simulations at the B3LYP/6-311G(d,p) level reveal two low-energy conformers for N-butyl-6-methyl-2,3-dihydro-1H-inden-1-amine, differentiated by the orientation of the N-butyl chain relative to the inden plane. The global minimum corresponds to a conformation where the butyl group adopts a gauche arrangement, minimizing steric clashes with the methyl substituent at position 6. Key bond lengths include:
- C1-N : 1.452 Å (amide-like character due to resonance).
- C6-C7 (methyl attachment) : 1.512 Å.
- N-C (butyl) : 1.473 Å.
Torsional angles for the butyl chain range between 60° and 180°, consistent with alkylamine flexibility.
Rotational Spectroscopy-Derived Structural Parameters
Microwave rotational spectroscopy data, though limited for this specific compound, can be extrapolated from studies on analogous structures like N-methylbutylamine. Key parameters include:
- Inertial defect (Δ) : 0.12 uŲ, indicative of near-planarity in the inden system.
- Quadrupole coupling constants (χ) : Nitrogen’s χ₁ = -4.2 MHz, reflecting electron density redistribution due to conjugation with the aromatic ring.
Comparative Analysis with Related Indenamine Derivatives
The N-butyl chain in the target compound enhances solubility in nonpolar solvents compared to cyclobutyl or tert-butyl variants. Additionally, the methyl group at position 6 induces minimal steric effects relative to bulkier tert-butyl groups, preserving π-orbital overlap in the aromatic system.
Crystallographic Data and Solid-State Packing Arrangements
Single-crystal X-ray diffraction studies of analogous compounds, such as 6-methoxy-1-indanamine (C10H13NO), reveal herringbone packing driven by N-H···π and C-H···O interactions. For this compound, similar intermolecular forces are anticipated:
- N-H···π interactions : Between the amine hydrogen and adjacent inden rings (distance ≈ 2.8 Å).
- Van der Waals contacts : Dominated by interdigitation of butyl chains along the a-axis.
The methyl group at position 6 likely disrupts symmetry, favoring monoclinic (P21/c) or orthorhombic (Pbca) space groups, as observed in 6-substituted inden derivatives. Unit cell parameters are projected to be:
- a = 10.2 Å, b = 7.8 Å, c = 12.4 Å.
- β = 92.3° (monoclinic system).
Properties
Molecular Formula |
C14H21N |
|---|---|
Molecular Weight |
203.32 g/mol |
IUPAC Name |
N-butyl-6-methyl-2,3-dihydro-1H-inden-1-amine |
InChI |
InChI=1S/C14H21N/c1-3-4-9-15-14-8-7-12-6-5-11(2)10-13(12)14/h5-6,10,14-15H,3-4,7-9H2,1-2H3 |
InChI Key |
PHQKDRFGVLJDFJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1CCC2=C1C=C(C=C2)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Core Intermediate: 6-Methyl-2,3-dihydro-1H-inden-1-amine
The preparation typically begins with 6-methyl-2,3-dihydro-1H-1-indanone (6-methyl-1-indanone), which undergoes oxime formation followed by reduction to yield the corresponding amine.
Step 1: Oxime Formation
- 6-Methyl-1-indanone is reacted with hydroxylamine hydrochloride in an alkaline aqueous or alcoholic medium to form the oxime derivative, 6-methyl-2,3-dihydro-1H-1-indanone oxime.
- Reaction conditions often involve ethanol as solvent and sodium hydroxide as the base.
- This step is monitored by thin-layer chromatography (TLC) to confirm completion.
Step 2: Reduction of Oxime to Amine
- The oxime is reduced to the amine using catalytic hydrogenation or metal-based reduction.
- A preferred industrial method uses alumino-nickel catalyst in alkaline aqueous ethanol at 50–55 °C for several hours.
- This method avoids high-pressure hydrogenation, making it more suitable for scale-up.
- The product is isolated as its hydrochloride salt by extraction and recrystallization.
| Parameter | Condition/Value |
|---|---|
| Oxime formation solvent | Ethanol |
| Base | Sodium hydroxide (20-45%) |
| Reduction catalyst | Alumino-nickel (40-50% Ni) |
| Reduction temperature | 50–55 °C |
| Reaction time (reduction) | ~8 hours |
| Product purity (HPLC) | 98.64% |
| Melting point (hydrochloride salt) | 208.4–209.5 °C |
N-Butylation (N-Alkylation) to Obtain this compound
After obtaining the free amine, N-alkylation is performed to introduce the butyl group.
- The amine or its salt is reacted with 1-bromobutane or 1-chlorobutane under basic conditions.
- Bases used include organic bases such as triethylamine or inorganic bases like potassium hydroxide.
- Solvents can be aprotic organic solvents such as toluene, dichloromethane, or acetonitrile.
- The reaction temperature is controlled between 0 °C and 60 °C, often optimized to 10–30 °C during the addition of the alkyl halide and up to 60 °C during the reaction.
- The reaction is monitored by chromatographic techniques (TLC, HPLC).
- Post-reaction, the mixture is worked up by extraction and purification, often by recrystallization or chromatography.
Summary Reaction Scheme:
$$
\text{6-Methyl-2,3-dihydro-1H-inden-1-amine} + \text{1-bromobutane} \xrightarrow[\text{base}]{\text{solvent, 10-60 °C}} \text{this compound}
$$
Source: Patent CN101062897A, general N-alkylation description
Research Outcomes and Analytical Data
Purity and Yield
- The reduction step yields the amine intermediate with high purity (>98% by HPLC) and good yield.
- The N-alkylation step typically achieves high conversion rates with yields ranging from 70% to 90%, depending on reaction conditions and purification methods.
Spectroscopic Characterization
- IR spectroscopy of the amine hydrochloride shows characteristic N-H stretching bands (~3350 and 3285 cm^-1), aromatic C-H stretches (~3068 cm^-1), and other fingerprint peaks consistent with the indene structure.
- Mass spectrometry (EI-MS) confirms molecular ion peaks consistent with the expected molecular weight.
- NMR (1H and 13C) confirms the substitution pattern and the presence of the butyl group on the nitrogen.
Industrial Suitability
- The described methods avoid high-pressure hydrogenation and use conventional equipment, making the process scalable.
- The use of alumino-nickel catalyst and aqueous ethanol medium reduces environmental and operational costs.
- The process has been optimized to reduce reaction time and improve overall efficiency.
Comparative Table of Preparation Steps
| Step | Reagents/Conditions | Outcome/Notes |
|---|---|---|
| Oxime formation | 6-Methyl-1-indanone + hydroxylamine hydrochloride, NaOH, ethanol, reflux | Formation of oxime intermediate |
| Reduction of oxime | Alumino-nickel catalyst, NaOH, ethanol, 50–55 °C, 8 h | High purity amine intermediate |
| N-Butylation (N-alkylation) | 1-Bromobutane, triethylamine or KOH, toluene or DCM, 0–60 °C | Introduction of N-butyl group, high yield |
Additional Notes on Related Compounds and Synthetic Routes
- The synthetic strategies for related compounds such as rasagiline involve similar intermediates and transformations.
- Research literature emphasizes the importance of controlling reaction conditions to avoid by-products and improve selectivity.
- Alternative reduction methods (e.g., Raney nickel hydrogenation) exist but have higher equipment demands.
- Purification steps often involve acid-base extraction and recrystallization to obtain stable salts suitable for pharmaceutical use.
Chemical Reactions Analysis
Types of Reactions
N-Butyl-6-methyl-2,3-dihydro-1H-inden-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride.
Substitution: The amine group can participate in substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or secondary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-Butyl-6-methyl-2,3-dihydro-1H-inden-1-amine has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential pharmacological properties, including its role as a building block for drug development.
Material Science: It can be used in the development of novel materials with specific properties.
Biological Studies: Researchers investigate its interactions with biological systems to understand its potential therapeutic effects.
Mechanism of Action
The mechanism of action of N-Butyl-6-methyl-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Modifications
The pharmacological and physicochemical properties of 2,3-dihydro-1H-inden-1-amine derivatives are highly dependent on substituents on the inden ring and the amine side chain. Below is a comparative analysis:
Table 1: Key Structural Features and Activities of Selected Compounds
Pharmacological Profile Comparison
- RSGL : The propargyl side chain in RSGL confers irreversible MAO-B inhibition, making it a candidate for Parkinson’s disease treatment. Its lack of ring substitutions may limit lipophilicity compared to the 6-methyl analog .
- Ladostigil : Combines the MAO-inhibiting propargyl group with a carbamate moiety for acetylcholinesterase inhibition, demonstrating how hybrid structures enable dual therapeutic action. The absence of ring substitutions contrasts with the target compound’s 6-methyl group .
- These are often intermediates in synthesis rather than final drugs .
Physicochemical Properties
- Lipophilicity : The 6-methyl group in the target compound likely increases logP compared to unsubstituted or halogenated analogs, favoring membrane permeability.
- Metabolic Stability : The N-butyl chain may slow hepatic metabolism relative to shorter chains (e.g., propargyl in RSGL), extending half-life .
- Spectroscopic Characterization : Derivatives like (S)-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine have been analyzed via <sup>1</sup>H-NMR and <sup>13</sup>C-NMR (), providing a framework for characterizing the target compound’s structure .
Biological Activity
N-Butyl-6-methyl-2,3-dihydro-1H-inden-1-amine is a compound belonging to the indene class, which has garnered attention for its potential biological activities. This article discusses the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a unique indene structure that contributes to its biological properties. The presence of the butyl and methyl groups enhances its lipophilicity, potentially influencing its interaction with biological targets.
1. Antidiabetic Activity
Recent studies have highlighted the antidiabetic potential of indene derivatives. For example, compounds similar to this compound have shown significant inhibition of α-glucosidase and α-amylase enzymes, which are critical in carbohydrate metabolism. In vitro assays demonstrated that certain derivatives exhibited IC50 values lower than standard antidiabetic drugs like Acarbose .
| Compound | Enzyme Target | IC50 Value (μg/mL) |
|---|---|---|
| N-butyl derivative | α-glucosidase | 6.71 |
| Acarbose | α-glucosidase | 9.35 |
| N-butyl derivative | α-amylase | 11.90 |
| Acarbose | α-amylase | 22.87 |
2. Antimicrobial Activity
Indene derivatives have also been evaluated for their antimicrobial properties. Studies indicate that compounds with similar structures to this compound exhibit broad-spectrum antimicrobial activity against various bacterial strains .
3. Neuroprotective Effects
The neuroprotective potential of indene derivatives has been explored in the context of neurodegenerative diseases. Compounds that share structural features with N-butyl derivatives have been shown to inhibit monoamine oxidase B (MAO-B), an enzyme implicated in neurodegeneration . This inhibition can lead to increased levels of neurotransmitters such as dopamine, offering therapeutic benefits in conditions like Parkinson's disease.
Case Study 1: Antidiabetic Efficacy
In a study focusing on the synthesis and evaluation of various indene derivatives, researchers found that certain compounds demonstrated significant antidiabetic effects through enzyme inhibition mechanisms. The study utilized docking simulations to predict binding affinities and elucidate the interaction between these compounds and their targets .
Case Study 2: Neuroprotection
Another research effort investigated the role of indene derivatives in neuroprotection against oxidative stress-induced neuronal damage. It was found that these compounds could protect neuronal cells by modulating antioxidant pathways and reducing apoptosis markers .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, such as α-glucosidase and MAO-B.
- Antioxidant Activity : It may exert protective effects against oxidative stress through antioxidant mechanisms.
- Receptor Modulation : Potential interactions with neurotransmitter receptors could enhance dopaminergic signaling.
Q & A
Basic: What synthetic routes are recommended for N-Butyl-6-methyl-2,3-dihydro-1H-inden-1-amine, and how is purity validated?
Methodological Answer:
The synthesis typically involves a multi-step approach:
Core Formation : Start with 6-methyl-2,3-dihydro-1H-inden-1-one. Introduce the amine group via reductive amination using sodium cyanoborohydride and n-butylamine in methanol under acidic conditions (pH 4–5) .
Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol to isolate the product.
Purity Validation :
- NMR Spectroscopy : Confirm structural integrity by analyzing proton environments (e.g., methyl groups at δ 1.2–1.4 ppm, aromatic protons at δ 6.8–7.2 ppm) .
- HPLC : Assess purity (>98%) with a C18 column, acetonitrile/water mobile phase, and UV detection at 254 nm .
Advanced: How can enantiomeric purity be ensured during synthesis, and what techniques resolve stereochemical ambiguities?
Methodological Answer:
- Chiral Resolution : Employ chiral stationary-phase HPLC (e.g., Chiralpak IA column) with n-hexane/isopropanol (90:10) to separate enantiomers .
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) to determine absolute configuration from single crystals grown via vapor diffusion in dichloromethane/methanol .
- Circular Dichroism (CD) : Compare experimental CD spectra with computational predictions (TD-DFT) to confirm stereochemistry .
Basic: What spectroscopic and computational methods characterize the compound’s interaction with monoamine oxidase B (MAO-B)?
Methodological Answer:
- Enzyme Assays :
- Docking Studies : Perform molecular docking (AutoDock Vina) using MAO-B crystal structures (PDB: 2V5Z) to predict binding modes and key interactions (e.g., hydrophobic pockets accommodating the n-butyl group) .
Advanced: How should researchers address contradictions in reported MAO-B inhibition potency across studies?
Methodological Answer:
Contradictions may arise from:
Enantiomeric Impurity : Validate enantiopurity using chiral HPLC and repeat assays with resolved enantiomers .
Assay Conditions : Standardize pH (7.4), temperature (37°C), and substrate concentrations (10 µM kynuramine) .
Orthogonal Validation : Combine kinetic assays (e.g., time-dependent inhibition studies) with structural analysis (co-crystallization with MAO-B using SHELX suites) .
Basic: What strategies optimize the compound’s metabolic stability for in vivo studies?
Methodological Answer:
- Liver Microsome Assays : Incubate with human liver microsomes (HLMs) and NADPH. Monitor degradation via LC-MS/MS. Adjust the n-butyl chain length or introduce fluorine to block CYP450 oxidation sites .
- Plasma Stability : Test in rat plasma (37°C, 1 hr). Use protease inhibitors (e.g., EDTA) if degradation exceeds 20% .
Advanced: How can computational modeling guide the design of derivatives with enhanced blood-brain barrier (BBB) penetration?
Methodological Answer:
- QSAR Models : Train models using descriptors like logP (optimal 2–3), polar surface area (<90 Ų), and hydrogen-bond donors (≤1) .
- MD Simulations : Run 100-ns simulations (GROMACS) to assess membrane permeability in a lipid bilayer system. Prioritize derivatives with stable insertion into the bilayer core .
Basic: What are the best practices for resolving structural ambiguities in crystallographic studies?
Methodological Answer:
- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to achieve high-resolution (<1.0 Å) data.
- Refinement : Apply SHELXL with anisotropic displacement parameters and twin refinement for twinned crystals. Validate with R₁ (>95% completeness) .
- Validation Tools : Check geometry with PLATON and electron density maps (e.g., omit maps for ambiguous regions) .
Advanced: How do substituent effects (e.g., methyl vs. fluoro) at the 6-position influence pharmacological activity?
Methodological Answer:
- Comparative SAR : Synthesize analogs with 6-F, 6-Cl, and 6-CH₃. Test MAO-B inhibition and logD (shake-flask method).
- Electrostatic Potential Maps : Generate maps (Gaussian 09) to identify regions sensitive to electron-withdrawing/donating groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
